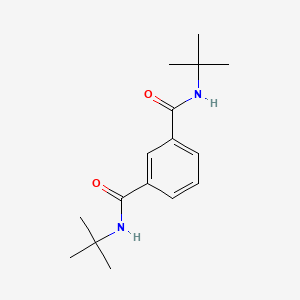
N1,N3-Di-tert-butylisophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-Di-tert-butylisophthalamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the isophthalamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-Di-tert-butylisophthalamide typically involves the reaction of isophthaloyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N1,N3-Di-tert-butylisophthalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amide groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted isophthalamides, while oxidation reactions can produce corresponding N-oxides .
Scientific Research Applications
Chemistry: N1,N3-Di-tert-butylisophthalamide is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes have applications in catalysis and material science .
Biology and Medicine: It is also studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N1,N3-Di-tert-butylisophthalamide involves its ability to form stable complexes with metal ions. The tert-butyl groups provide steric hindrance, which enhances the stability of the complexes. These complexes can interact with specific molecular targets and pathways, leading to various chemical and biological effects .
Comparison with Similar Compounds
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI): This compound is similar in structure but contains mercaptoethyl groups instead of tert-butyl groups.
N1,N3-di(pyridin-4-yl)isophthalamide: This compound contains pyridinyl groups and is used in coordination chemistry to form metal complexes with unique properties.
Uniqueness: N1,N3-Di-tert-butylisophthalamide is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the stability of its complexes. This makes it particularly useful in applications requiring stable and robust chemical structures .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-N,3-N-ditert-butylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-8-7-9-12(10-11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
InChI Key |
SCSOTJBZJLEVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B14960621.png)
![2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14960626.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)
![4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
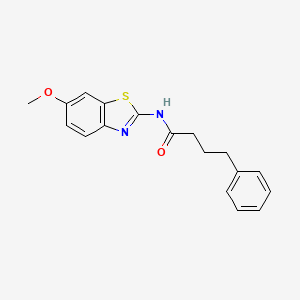
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)
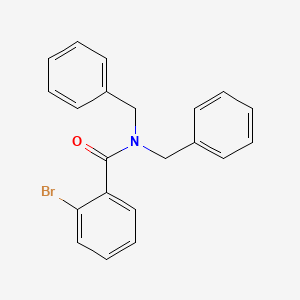
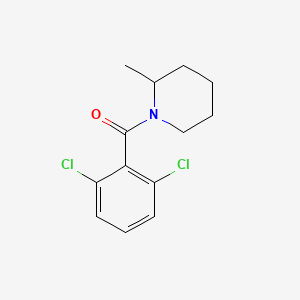

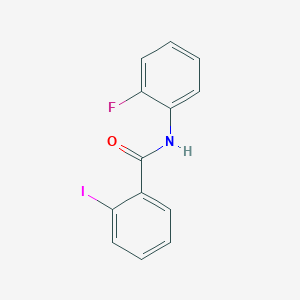
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
